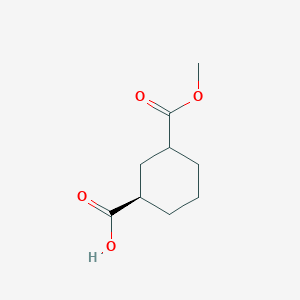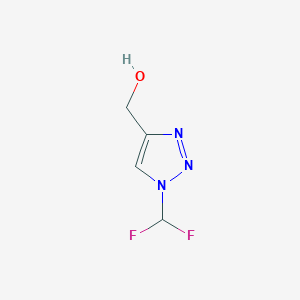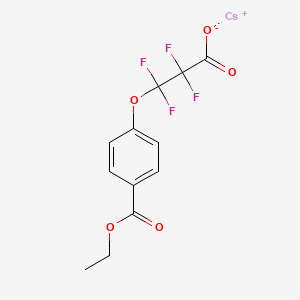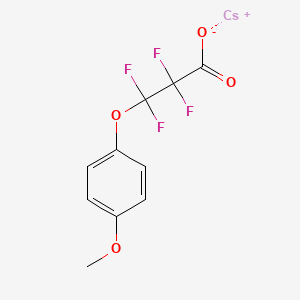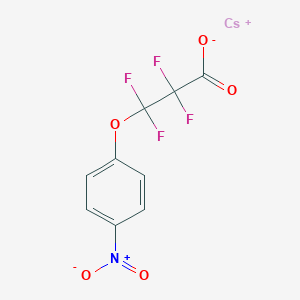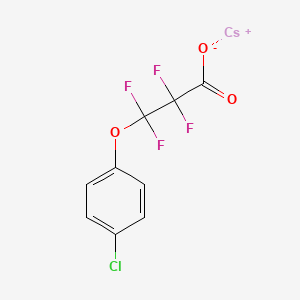
Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenoxyacetic acid, often referred to by its ISO common name 2,4-D, is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
2,4-Dichlorophenoxyacetic acid was first synthesized by Franklin D-Jones at the C. B. Dolge Company in Connecticut in 1944 . It was discovered during World War II by four groups working independently under wartime secrecy in the United Kingdom and the United States .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenoxyacetic acid is characterized by two chlorine atoms and one oxygen atom attached to a benzene ring, with a two-carbon chain ending in a carboxylic acid group .Chemical Reactions Analysis
2,4-Dichlorophenoxyacetic acid is a carboxylic acid, and like related herbicides with free acid groups, it is often sold as a salt or ester . The acid form is low in solubility and herbicide formulations consist of more soluble forms of the chemical .Physical And Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid appears as a white to brown crystalline solid with a melting point of 140.5 °C . It has a molar mass of 221.04 g/mol and is soluble in water .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
cesium;3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F4O3.Cs/c10-4-1-2-6(5(11)3-4)18-9(14,15)8(12,13)7(16)17;/h1-3H,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHXAZLZMXFEL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2CsF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



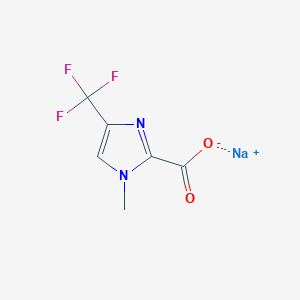
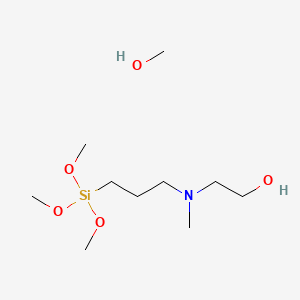
![2-[3-[Methyl-bis(trimethylsilyloxy)silyl]propylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8087201.png)
